molecular formula C12H12BrNO2S2 B11486959 4-bromo-N-(2-thiophen-2-ylethyl)benzenesulfonamide CAS No. 321711-63-1

4-bromo-N-(2-thiophen-2-ylethyl)benzenesulfonamide

Cat. No.: B11486959
CAS No.: 321711-63-1
M. Wt: 346.3 g/mol
InChI Key: JZGUDWYUWSGPAE-UHFFFAOYSA-N
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Description

4-bromo-N-(2-thiophen-2-ylethyl)benzenesulfonamide is a chemical compound with the molecular formula C12H12BrNO2S2 and a molecular weight of 346.26 g/mol . This compound is characterized by the presence of a bromine atom, a thiophene ring, and a benzenesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-thiophen-2-ylethyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-(thiophen-2-yl)ethylamine . The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-thiophen-2-ylethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-bromo-N-(2-thiophen-2-ylethyl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-thiophen-2-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. Additionally, the thiophene ring can interact with biological membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(2-thiophen-2-ylethyl)benzenesulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective.

Properties

CAS No.

321711-63-1

Molecular Formula

C12H12BrNO2S2

Molecular Weight

346.3 g/mol

IUPAC Name

4-bromo-N-(2-thiophen-2-ylethyl)benzenesulfonamide

InChI

InChI=1S/C12H12BrNO2S2/c13-10-3-5-12(6-4-10)18(15,16)14-8-7-11-2-1-9-17-11/h1-6,9,14H,7-8H2

InChI Key

JZGUDWYUWSGPAE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCNS(=O)(=O)C2=CC=C(C=C2)Br

solubility

36.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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